NVP-AAM077 is a selective antagonist of the N-Methyl-D-Aspartate receptor, particularly targeting the NR2A subtype. This compound is significant in the study of synaptic transmission and neuropharmacology due to its role in modulating glutamatergic signaling pathways. NVP-AAM077 has been investigated for its potential therapeutic applications in neurological disorders, including schizophrenia and depression, by influencing synaptic plasticity and neurotransmitter release.
NVP-AAM077 was developed as part of research into N-Methyl-D-Aspartate receptor modulation. It is classified under the category of small molecule antagonists, specifically designed to inhibit the NR2A subunit of N-Methyl-D-Aspartate receptors. This classification places it within a broader context of compounds aimed at altering excitatory neurotransmission in the central nervous system.
The synthesis of NVP-AAM077 involves several chemical reactions that lead to its final structure. While specific synthetic routes are not detailed in the available literature, compounds like NVP-AAM077 are typically synthesized through multi-step organic reactions involving key intermediates that facilitate the formation of the desired heterocyclic structures. These methods often include reactions such as cyclization, substitution, and functional group modifications to achieve high selectivity and potency against target receptors.
NVP-AAM077 has a complex molecular structure characterized by a unique arrangement of atoms that confer its pharmacological properties. The molecular formula is C₁₇H₁₈N₂O₂S, with a molecular weight of approximately 314.4 g/mol. The structure includes a sulfonamide group, which is essential for its interaction with the N-Methyl-D-Aspartate receptor. Detailed structural data can be obtained from crystallographic studies or computational modeling approaches that elucidate its binding conformation within the receptor site.
NVP-AAM077 participates in various chemical reactions that are critical to its function as an antagonist. It primarily acts by blocking the ion channel associated with the N-Methyl-D-Aspartate receptor, thereby inhibiting calcium influx into neurons. This mechanism is pivotal in preventing excitotoxicity and modulating synaptic plasticity. Studies have shown that NVP-AAM077 can effectively reduce NMDA receptor-mediated currents, highlighting its role in synaptic transmission modulation .
The mechanism of action of NVP-AAM077 involves selective inhibition of the NR2A subunit of the N-Methyl-D-Aspartate receptor. By binding to this receptor subtype, NVP-AAM077 prevents glutamate from activating the receptor, which in turn inhibits downstream signaling pathways associated with synaptic plasticity and neuronal excitability. Research indicates that this compound alters intracellular signaling cascades, affecting proteins such as GluA1 subunits and mTOR (mechanistic target of rapamycin), which are crucial for synaptic function and neuroprotection .
NVP-AAM077 exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation and delivery methods in experimental settings.
NVP-AAM077 has significant applications in scientific research, particularly in neuroscience. Its primary uses include:
NVP-AAM077 [(R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl-phosphonic acid] was initially characterized as a preferential GluN2A subunit-containing N-methyl-D-aspartate receptor antagonist with >100-fold selectivity over GluN2B-containing receptors [1] [5]. However, subsequent pharmacological reevaluations revealed a significantly lower subunit selectivity profile. Under standardized experimental conditions using glutamate concentrations near the half-maximal effective concentration values for respective N-methyl-D-aspartate receptor subtypes, NVP-AAM077 exhibits approximately 5- to 10-fold selectivity for GluN2A- versus GluN2B-containing receptors in rodent models, with half-maximal inhibitory concentration values of 213 nanomolar for GluN1-GluN2A and 23 nanomolar for GluN1-GluN2B receptors [3]. This reduced selectivity stems from methodological differences in glutamate concentrations used during antagonist testing, which critically influence occupancy measurements for competitive antagonists like NVP-AAM077 [3] [8]. Importantly, NVP-AAM077 also demonstrates potent antagonism at GluN2C- and GluN2D-containing receptors, further complicating its subunit specificity profile [3] [6].
Table 1: Pharmacological Profile of NVP-AAM077 at Recombinant N-Methyl-D-Aspartate Receptor Subtypes
Receptor Subtype | Reported IC₅₀ (nM) | Glutamate Test Concentration (μM) | Selectivity Ratio (GluN2A:GluN2B) |
---|---|---|---|
GluN1-GluN2A | 14 - 213 | 2 - 5 | 5-10 fold |
GluN1-GluN2B | 1800 - 23 | 5 - 2 | Reference |
GluN1-GluN2C | 230 | 10 | Not determined |
GluN1-GluN2D | 100 | 10 | Not determined |
The crystal structure of the isolated ligand-binding domain of the GluN1-GluN2A N-methyl-D-aspartate receptor in complex with NVP-AAM077 (Protein Data Bank entry 5U8C) revealed a novel binding mode at 1.6 Å resolution [1] [5] [7]. Unlike conventional antagonists that bind exclusively within the glutamate-binding pocket of the GluN2 subunit, NVP-AAM077 establishes interactions across the GluN1-GluN2A subunit interface. Specifically:
This dual-domain binding stabilizes the open-cleft conformation of the bi-lobed GluN2A ligand-binding domain, preventing domain closure and subsequent channel activation. The structural data explain NVP-AAM077's partial cross-reactivity with GluN2B-containing receptors, as the GluN1 interface residue (Glu781) is conserved across N-methyl-D-aspartate receptor subtypes, while differences exist in the glutamate-binding pocket between GluN2 subunits [1] [7].
Native N-methyl-D-aspartate receptors in the adult cortex and hippocampus frequently exist as triheteromeric assemblies containing both GluN2A and GluN2B subunits alongside obligatory GluN1 subunits [3] [6] [9]. The pharmacological behavior of NVP-AAM077 at these mixed-subunit receptors differs substantially from diheteromeric counterparts:
Table 2: Functional Effects of NVP-AAM077 at Different N-Methyl-D-Aspartate Receptor Assemblies
Receptor Assembly | Maximal Inhibition | Behavioral Correlation | Proposed Binding Mechanism |
---|---|---|---|
Diheteromeric GluN1/GluN2A | >90% | Antidepressant-like effects | Complete occupancy of both GluN2A subunits |
Diheteromeric GluN1/GluN2B | 20-30% | Minimal behavioral effects | Low-affinity binding |
Triheteromeric GluN1/GluN2A/GluN2B | 40-60% | Stereotypies when co-blocked with GluN2B antagonist | Partial occupancy (preferentially GluN2A) |
This pharmacological profile has significant implications for interpreting in vivo studies where NVP-AAM077 produces distinct neurobiological effects, including rapid antidepressant-like actions [2] [9] and impaired spatial learning through reduced neurogenesis [6]. The compound's ability to partially inhibit triheteromeric receptors while sparing GluN2B-containing diheteromeric receptors creates a unique modulation pattern that differs fundamentally from broad-spectrum N-methyl-D-aspartate receptor antagonists like dizocilpine (MK-801) or subunit-specific agents like zinc (GluN2A-selective) or ifenprodil (GluN2B-selective) [3] [8].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: